molecular formula C19H21N3O2S B2675955 N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-14-7

N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2675955
CAS No.: 898452-14-7
M. Wt: 355.46
InChI Key: HEMMHHDQWXZZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetically designed oxalamide derivative incorporating indoline, thiophene, and allyl pharmacophores. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutic agents. The indole and indoline scaffolds are privileged structures in pharmacology, known to confer a wide range of biological activities. Scientific literature extensively documents that indole derivatives demonstrate substantial potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The presence of the thiophene ring further enhances the molecule's versatility as a building block for exploring structure-activity relationships. Compounds with structural similarities to this oxalamide have been investigated as key intermediates in synthesizing complex molecules for biological evaluation . Recent research highlights the promise of indolin-2-one derivatives, which share a core structural motif with this compound, as agents with dual biological activity—for instance, acting against both microbial pathogens and cancer cell lines . The mechanism of action for such compounds often involves interaction with critical biological targets such as enzymes (e.g., tyrosine kinases) or biomacromolecules like DNA and serum albumin, which can be studied to understand their efficacy and behavior in biological systems . This product is provided For Research Use Only. It is intended for laboratory research and experimental applications strictly in vitro and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h2-8,12,16H,1,9-11,13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMMHHDQWXZZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C19_{19}H21_{21}N3_3O2_2S
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 898452-14-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to reduced cell proliferation.
  • Receptor Modulation : It may act on various receptors involved in signaling pathways, influencing gene expression and metabolic processes.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by interfering with angiogenesis and cell cycle progression.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis.
  • Animal Models : In vivo studies using animal models showed significant tumor reduction when treated with this compound, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound has shown activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in Cancer Research evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
    Treatment Concentration (µM)Cell Viability (%)
    0100
    575
    1050
    2025
    • The study concluded that further investigation into the pharmacodynamics and pharmacokinetics is warranted.
  • Antimicrobial Study :
    • A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indoline and Thiophene Derivatives : Starting materials are reacted under controlled conditions to form the indoline and thiophene moieties.
  • Oxalamide Linkage Formation : The final step involves coupling these intermediates to form the oxalamide linkage, which is critical for biological activity.

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